3-Sulfanylbenzaldehyde
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Overview
Description
Mechanism of Action
Mode of Action
It is known that benzaldehyde, a structural analog, can interact with cellular antioxidants . It’s possible that 3-Sulfanylbenzaldehyde may have similar interactions, but this requires further investigation.
Biochemical Pathways
Given the complexity of metabolic pathways in biological systems , it’s likely that this compound could influence multiple pathways. More research is needed to elucidate these effects.
Pharmacokinetics
It’s known that benzaldehyde can influence the passive diffusion of certain drugs . This suggests that this compound might have similar effects on drug bioavailability, but more research is needed to confirm this.
Biochemical Analysis
Biochemical Properties
It is known that benzaldehydes can interact with various enzymes and proteins
Cellular Effects
Benzaldehydes have been shown to disrupt cellular antioxidation systems, effectively inhibiting fungal growth . It is possible that 3-Sulfanylbenzaldehyde may have similar effects on certain types of cells.
Molecular Mechanism
Benzaldehydes are known to undergo reactions at the benzylic position . These reactions can involve the formation of sigma-bonds to the benzene ring, generating a positively charged intermediate
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Sulfanylbenzaldehyde can be synthesized through several methods. One common approach involves the reaction of 3-nitrobenzaldehyde with thiourea, followed by reduction. The reaction conditions typically include:
Step 1: Nitration of benzaldehyde to form 3-nitrobenzaldehyde.
Step 2: Reaction of 3-nitrobenzaldehyde with thiourea in the presence of a base to form 3-thioureidobenzaldehyde.
Step 3: Reduction of 3-thioureidobenzaldehyde to this compound using a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-Sulfanylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a sulfonic acid or disulfide.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents or alkylating agents can be used for substitution reactions.
Major Products
Oxidation: 3-Sulfanylbenzenesulfonic acid or 3,3’-dithiobisbenzaldehyde.
Reduction: 3-Sulfanylbenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.
Scientific Research Applications
3-Sulfanylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It can be used in the study of thiol-containing enzymes and proteins.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde: Lacks the thiol group, making it less reactive in certain contexts.
4-Sulfanylbenzaldehyde: The thiol group is in the para position, which can affect its reactivity and interactions.
2-Sulfanylbenzaldehyde: The thiol group is in the ortho position, leading to different steric and electronic effects.
Uniqueness
3-Sulfanylbenzaldehyde is unique due to the position of the thiol group, which influences its chemical behavior and potential applications. The meta position allows for specific interactions and reactivity patterns that are distinct from its ortho and para counterparts.
Properties
IUPAC Name |
3-sulfanylbenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6OS/c8-5-6-2-1-3-7(9)4-6/h1-5,9H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXVVLHKADHVRM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129747-73-5 |
Source
|
Record name | 3-sulfanylbenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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